A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(2-amino-5-methylphenoxy)-N-methylacetamide
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(2-amino-5-methylphenoxy)-N-methylacetamide
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(2-amino-5-methylphenoxy)-N-methylacetamide. As a crucial technique in modern organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure.[1] This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel chemical entities. The following sections will detail the predicted spectral features of the title compound, the scientific rationale for these predictions, and a standard protocol for acquiring such data.
The molecular structure of 2-(2-amino-5-methylphenoxy)-N-methylacetamide, with the numbering convention used in this guide, is presented below.
Figure 1. Molecular structure of 2-(2-amino-5-methylphenoxy)-N-methylacetamide with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectral data for 2-(2-amino-5-methylphenoxy)-N-methylacetamide in a common deuterated solvent such as DMSO-d₆ are summarized in the table below. The use of DMSO-d₆ is often preferred for compounds with exchangeable protons (like those in amino and amide groups) as it can slow down the exchange rate, allowing for their observation.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (H3) | 6.85 - 6.95 | 1H | Doublet (d) | ~8.0 |
| Aromatic H (H4) | 6.65 - 6.75 | 1H | Doublet of doublets (dd) | ~8.0, ~2.0 |
| Aromatic H (H6) | 6.90 - 7.00 | 1H | Doublet (d) | ~2.0 |
| Methylene (-O-CH₂-) | 4.40 - 4.50 | 2H | Singlet (s) | - |
| Amino (-NH₂) | 4.90 - 5.10 | 2H | Broad singlet (br s) | - |
| Amide (-NH-) | 7.90 - 8.10 | 1H | Broad singlet (br s) or Quartet (q) | ~4.5 |
| N-Methyl (-N-CH₃) | 2.60 - 2.70 | 3H | Doublet (d) | ~4.5 |
| Aromatic Methyl (-CH₃) | 2.20 - 2.30 | 3H | Singlet (s) | - |
| Acetyl Methyl (-CO-CH₃) | Not Applicable | - | - | - |
Note: The acetyl methyl group is not present in the specified molecule, 2-(2-amino-5-methylphenoxy)-N-methylacetamide. The structure contains an N-methylacetamide group.
Rationale for Predicted ¹H NMR Chemical Shifts and Multiplicities:
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Aromatic Protons (H3, H4, H6): The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents on the benzene ring. The amino (-NH₂) and phenoxy (-O-) groups are electron-donating, which increases the electron density at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[3] The protons on the aromatic ring are predicted to appear in the range of 6.65-7.00 ppm.
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H3: This proton is ortho to the phenoxy group and meta to the amino group. It is expected to be a doublet due to coupling with H4.
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H4: This proton is meta to both the phenoxy and amino groups and will be split by both H3 and H6, resulting in a doublet of doublets.
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H6: This proton is ortho to the amino group and para to the phenoxy group. It will appear as a doublet due to coupling with H4.
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Methylene Protons (-O-CH₂-): These protons are adjacent to an oxygen atom, which is electronegative and deshields them. Therefore, they are expected to appear at a chemical shift of around 4.40-4.50 ppm. Since there are no adjacent protons, this signal will be a singlet.
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Amino Protons (-NH₂): The chemical shift of amine protons can vary and often appears as a broad signal due to hydrogen bonding and rapid exchange with trace amounts of water in the solvent.[4] In DMSO-d₆, this exchange is slowed, and a broad singlet is predicted around 4.90-5.10 ppm.
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Amide Proton (-NH-): The amide proton is typically deshielded and appears at a higher chemical shift, predicted here to be in the range of 7.90-8.10 ppm. Due to restricted rotation around the C-N amide bond, this proton can couple with the adjacent N-methyl protons, potentially resulting in a quartet. However, it often appears as a broad singlet due to quadrupolar broadening from the nitrogen atom and exchange.[5]
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N-Methyl Protons (-N-CH₃): These protons are attached to a nitrogen atom and are expected to have a chemical shift of around 2.60-2.70 ppm. They will be split by the adjacent amide proton, resulting in a doublet with a coupling constant of approximately 4.5 Hz.
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Aromatic Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is predicted to appear as a singlet in the range of 2.20-2.30 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectral data for 2-(2-amino-5-methylphenoxy)-N-methylacetamide are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168.0 - 170.0 |
| Aromatic C1 (-O-) | 145.0 - 147.0 |
| Aromatic C2 (-NH₂) | 138.0 - 140.0 |
| Aromatic C5 (-CH₃) | 130.0 - 132.0 |
| Aromatic C4 | 120.0 - 122.0 |
| Aromatic C6 | 115.0 - 117.0 |
| Aromatic C3 | 112.0 - 114.0 |
| Methylene (-O-CH₂-) | 65.0 - 67.0 |
| N-Methyl (-N-CH₃) | 25.0 - 27.0 |
| Aromatic Methyl (-CH₃) | 20.0 - 22.0 |
Rationale for Predicted ¹³C NMR Chemical Shifts:
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Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and is expected to appear at the lowest field, in the range of 168.0-170.0 ppm.
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Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the substituents.
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C1 and C2: The carbons directly attached to the electron-donating oxygen and nitrogen atoms (C1 and C2) are deshielded and appear at higher chemical shifts.
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C5: The carbon bearing the methyl group will also have a distinct chemical shift.
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C3, C4, C6: The remaining aromatic carbons will have chemical shifts influenced by their positions relative to the substituents. The electron-donating groups will cause an upfield shift (lower ppm) for the ortho and para carbons.[3][6]
-
-
Methylene Carbon (-O-CH₂-): This carbon is attached to an electronegative oxygen atom and will be deshielded, with a predicted chemical shift in the range of 65.0-67.0 ppm.
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N-Methyl Carbon (-N-CH₃): The N-methyl carbon is predicted to appear in the aliphatic region, around 25.0-27.0 ppm.
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Aromatic Methyl Carbon (-CH₃): The carbon of the methyl group attached to the aromatic ring will be found in the upfield region of the spectrum, typically around 20.0-22.0 ppm.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 2-(2-amino-5-methylphenoxy)-N-methylacetamide.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup and Calibration: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak. d. Tune and match the probe for both the ¹H and ¹³C frequencies.
3. ¹H NMR Spectrum Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.
4. ¹³C NMR Spectrum Acquisition: a. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm). b. Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. c. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. d. A longer relaxation delay may be necessary for quaternary carbons.
5. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm). d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H spectrum. f. Identify the chemical shifts of the peaks in the ¹³C spectrum.
Figure 2. A generalized workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 2-(2-amino-5-methylphenoxy)-N-methylacetamide. The predicted chemical shifts, multiplicities, and integration values are based on established principles of NMR spectroscopy and data from analogous structures. The provided experimental protocol offers a standardized approach for the acquisition of high-quality NMR data for this and similar compounds. It is important to note that while these predictions serve as a valuable guide for spectral interpretation, experimental verification is essential for definitive structural elucidation.
References
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Taylor & Francis. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6582, N-Methylacetamide. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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University of California, Los Angeles. Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]
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ACS Publications. (1973). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Retrieved from [Link]
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Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]
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